(S)-1-Amino-2-hydroxymethylindoline
Description
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.2 g/mol |
IUPAC Name |
[(2S)-1-amino-2,3-dihydroindol-2-yl]methanol |
InChI |
InChI=1S/C9H12N2O/c10-11-8(6-12)5-7-3-1-2-4-9(7)11/h1-4,8,12H,5-6,10H2/t8-/m0/s1 |
InChI Key |
DXNZRTRKHMJNBM-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](N(C2=CC=CC=C21)N)CO |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)N)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
The 2-oxo group in 5-Aminoindolin-2-one hydrochloride introduces a planar carbonyl moiety, reducing conformational flexibility but increasing hydrogen-bonding capacity for target binding .
Stereochemical Influence: The (S)-enantiomer of 1-Amino-2-hydroxymethylindoline is pharmacologically distinct from its (R)-counterpart, as evidenced by enantioselective interactions observed in related indoline derivatives (e.g., Indapamide impurities) .
Biological Activity: Unlike 7-Methoxytryptamine, which targets serotonin receptors due to its tryptamine backbone, this compound’s rigid indoline scaffold may favor interactions with enzymes like monoamine oxidases or proteases .
Physicochemical and Pharmacokinetic Properties
Notable Trends:
- The hydroxymethyl group reduces lipophilicity (LogP ~1.2 vs. 1.9 for methyl-substituted analog), aligning with its higher aqueous solubility .
- Metabolic stability correlates with substituent reactivity; the hydroxymethyl group may undergo glucuronidation, whereas the 2-oxo group in 5-Aminoindolin-2-one resists oxidative metabolism .
Preparation Methods
Boron-Mediated Cyclization Using Boroxines and Orthoformates
Another advanced preparation method involves the synthesis of chiral amino alcohols via the formation of 1,3,2-oxazaborolidine intermediates, which are closely related to the target compound.
-
- Trialkylboroxines or triarylboroxines (e.g., trimethylboroxine).
- Trialkyl or triaryl orthoformates (e.g., trimethyl orthoformate).
- Optically active amino alcohols as starting materials.
- Acid catalysts such as methanesulfonic acid.
-
- Reaction of trimethylboroxine with trimethyl orthoformate in toluene at about 20°C in the presence of methanesulfonic acid.
- Addition of optically active amino alcohol (such as (R)- or (S)-2-(diphenylhydroxymethyl)pyrrolidine).
- Formation of the oxazaborolidine ring system, which can be isolated with high chemical purity and enantiomeric excess.
-
- Temperature: 5–30°C, preferably 20°C.
- Solvent: Toluene or other organic solvents (alcohols, halogenated compounds, aromatics, nitriles, ethers, esters).
- Molar ratios: Approximately 0.35 equivalents of boroxine per equivalent of amino alcohol.
-
- Avoidance of water and boronic acid contamination, which can reduce enantiomeric excess.
- High yield and suitability for industrial-scale production.
- High chemical purity of the final product.
| Parameter | Details |
|---|---|
| Boroxine used | Trimethylboroxine (commercially available) |
| Orthoformate used | Trimethyl orthoformate |
| Acid catalyst | Methanesulfonic acid |
| Solvent | Toluene (optionally anhydrous) |
| Temperature | 20°C |
| Molar ratio (Boroxine:Amino alcohol) | 0.33–0.37 (preferably 0.35) |
| Reaction time | Not explicitly stated, typically hours |
| Product | Chemically pure oxazaborolidine intermediates |
This method is primarily described in patent US20080139851A1 and offers a novel, scalable route to chiral amino alcohols including (S)-1-amino-2-hydroxymethylindoline derivatives.
Summary Table of Preparation Methods
Q & A
What are the established synthetic routes for (S)-1-Amino-2-hydroxymethylindoline, and how can enantiomeric purity be optimized?
- Level : Basic (Synthesis)
- Methodological Answer :
The compound is typically synthesized via asymmetric catalysis or chiral resolution. A common approach involves indoline ring functionalization, starting with 2-hydroxymethylindoline precursors followed by stereoselective amination. To optimize enantiomeric purity, chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution using lipases (e.g., Candida antarctica) are recommended. Monitoring optical rotation and chiral HPLC (e.g., Chiralpak AD-H column) is critical for purity validation .
How can discrepancies in spectroscopic data (e.g., NMR or IR) for this compound be systematically resolved?
- Level : Advanced (Data Analysis)
- Methodological Answer :
Contradictions in spectral data may arise from solvent effects, tautomerism, or impurities. For NMR, compare data across solvents (DMSO-d₆ vs. CDCl₃) to identify hydrogen bonding interactions. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For IR, analyze functional groups (e.g., NH₂ vs. OH stretches) with deuterium exchange experiments. Cross-validate findings with computational methods (DFT-based vibrational frequency calculations) to confirm assignments .
What in vitro assays are suitable for evaluating the bioactivity of this compound, and how can their limitations be addressed in translational studies?
- Level : Basic (Pharmacology)
- Methodological Answer :
Standard assays include enzyme inhibition (e.g., kinase activity via fluorescence polarization) or receptor binding (radioligand displacement). To address false positives, include counter-screens (e.g., thermal shift assays for target engagement). For translational relevance, use physiologically relevant buffers (e.g., simulated biological fluids) and primary cell lines instead of immortalized models. Dose-response curves should account for metabolic stability using liver microsome incubations .
How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Level : Advanced (Reproducibility)
- Methodological Answer :
Document critical parameters: reaction temperature (±1°C), solvent batch (HPLC-grade with water content <50 ppm), and catalyst loading (e.g., Pd/C vs. PtO₂). Use ICH Q2(R1)-validated analytical methods (e.g., HPLC with >95% purity thresholds). Share raw data (e.g., NMR FID files, chromatograms) via open repositories to enable cross-lab validation. Collaborative inter-laboratory studies can identify protocol-specific variability .
What advanced computational strategies can predict the conformational stability of this compound in solution?
- Level : Advanced (Computational Chemistry)
- Methodological Answer :
Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can map conformational ensembles. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) assess intramolecular hydrogen bonding. Compare Boltzmann-weighted populations with NOESY data to validate dominant conformers. Solvent effects are modeled using PCM or SMD continuum solvation .
How should researchers design experiments to analyze the stability of this compound under varying pH and temperature conditions?
- Level : Basic (Stability Studies)
- Methodological Answer :
Conduct forced degradation studies: incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via UPLC-MS (e.g., Waters Acquity with BEH C18 column). Kinetic modeling (Arrhenius equation) predicts shelf-life. Identify degradation products using HRMS and NMR fragmentation patterns. Include antioxidant controls (e.g., BHT) to isolate oxidation pathways .
What ethical considerations arise when sharing experimental data on this compound, particularly in open-access repositories?
- Level : Advanced (Ethics/Data Management)
- Methodological Answer :
Anonymize raw data to exclude proprietary synthesis details. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with metadata tags (e.g., DOI, ORCID). For preclinical data, comply with GDPR or HIPAA if human-derived materials are involved. Establish data-sharing agreements to define permitted uses and attribution requirements. Consult institutional review boards (IRBs) for dual-use concerns .
How can structure-activity relationship (SAR) studies be structured to identify critical functional groups in this compound derivatives?
- Level : Advanced (Medicinal Chemistry)
- Methodological Answer :
Design analogues with systematic modifications: (1) replace hydroxymethyl with carboxy or methyl groups; (2) vary amino substituents (primary vs. tertiary). Test derivatives in bioassays (e.g., IC₅₀ determination) and correlate with steric/electronic parameters (Hammett σ, LogP). Use QSAR models (e.g., CoMFA or Random Forest) to predict activity cliffs. Validate hypotheses with X-ray crystallography of target-ligand complexes .
What are the best practices for validating analytical methods used in quantifying this compound in biological matrices?
- Level : Advanced (Analytical Validation)
- Methodological Answer :
Follow ICH guidelines: assess linearity (r² >0.995), accuracy (85–115% recovery), precision (RSD <5%), and LOD/LOQ (S/N ≥3/10). Use matrix-matched calibration curves to account for ionization suppression in LC-MS/MS. Include stability tests for freeze-thaw cycles and autosampler storage. Cross-validate with orthogonal methods (e.g., ELISA if antibodies are available) .
How should contradictory findings in the pharmacological efficacy of this compound across cell lines be investigated?
- Level : Advanced (Data Contradiction)
- Methodological Answer :
Perform transcriptomic profiling (RNA-seq) of responsive vs. non-responsive cell lines to identify differentially expressed targets. Validate using CRISPR knockouts or siRNA silencing. Assess off-target effects via kinome-wide selectivity screens (e.g., KINOMEscan). Consider microenvironmental factors (e.g., hypoxia, stromal interactions) using 3D co-culture models. Meta-analysis of published data can highlight context-dependent mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
